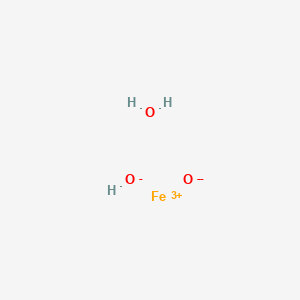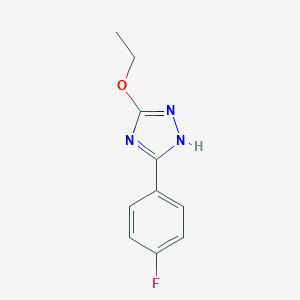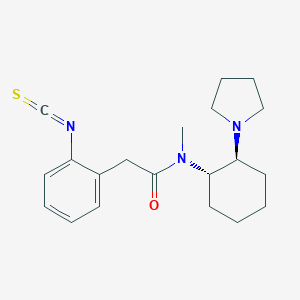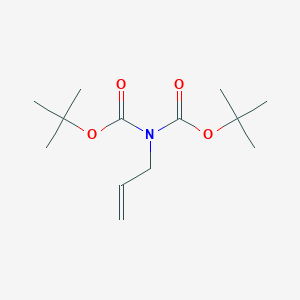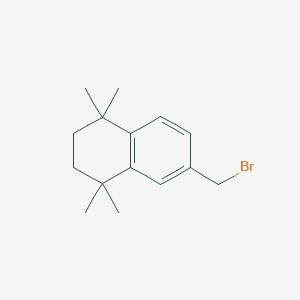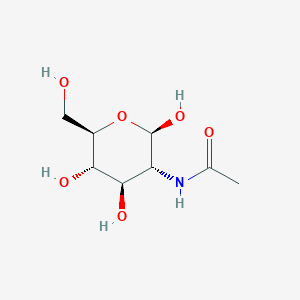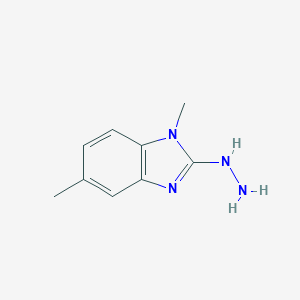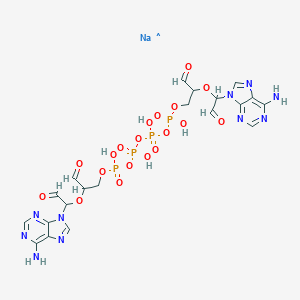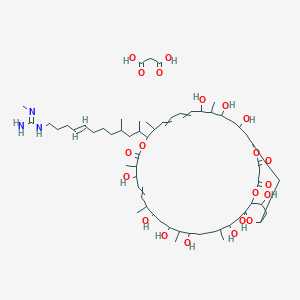
Amycin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amycin A is a naturally occurring compound that belongs to the macrolide family of antibiotics. It is derived from the fermentation of Streptomyces species and has been used in the treatment of various bacterial infections. Amycin A has gained significant attention in the scientific community due to its potent antimicrobial activity and unique chemical structure.
科学研究应用
Amycin A has been extensively studied for its antimicrobial activity against various bacterial strains. It has been shown to be effective against Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. In addition, Amycin A has shown activity against some Gram-negative bacteria, such as Haemophilus influenzae and Moraxella catarrhalis.
作用机制
Amycin A exerts its antimicrobial activity by binding to the bacterial ribosome and inhibiting protein synthesis. Specifically, it binds to the 50S subunit of the ribosome, preventing the formation of peptide bonds between amino acids. This leads to the inhibition of bacterial growth and proliferation.
生化和生理效应
Amycin A has been shown to have various biochemical and physiological effects on bacterial cells. It has been reported to induce the formation of abnormal ribosomes, leading to the accumulation of incomplete proteins and ultimately, cell death. In addition, Amycin A has been shown to disrupt bacterial membrane integrity and increase membrane permeability, leading to the leakage of intracellular components.
实验室实验的优点和局限性
One of the main advantages of using Amycin A in lab experiments is its potent antimicrobial activity against various bacterial strains. This makes it a useful tool for studying bacterial growth and proliferation. However, one of the limitations of using Amycin A is its potential toxicity to eukaryotic cells. Therefore, it is important to use appropriate concentrations and exposure times to avoid unwanted effects.
未来方向
There are several future directions for research on Amycin A. One area of interest is the development of new derivatives with improved antimicrobial activity and reduced toxicity. Another area of interest is the investigation of the mechanism of action of Amycin A on bacterial cells, including the identification of specific binding sites on the ribosome. Finally, there is potential for the use of Amycin A in combination with other antibiotics to enhance their efficacy and overcome antibiotic resistance.
Conclusion
Amycin A is a naturally occurring compound with potent antimicrobial activity against various bacterial strains. It is synthesized through the fermentation of Streptomyces species and has been extensively studied for its mechanism of action and biochemical effects on bacterial cells. While it has limitations for lab experiments, it remains a valuable tool for studying bacterial growth and proliferation. Future research on Amycin A holds promise for the development of new antibiotics and the enhancement of current treatments.
合成方法
Amycin A is synthesized through the fermentation of Streptomyces species. The process involves the cultivation of the bacteria in a nutrient-rich medium, followed by extraction and purification of the compound. The yield and purity of Amycin A depend on various factors, including the type of Streptomyces species used, fermentation conditions, and purification techniques.
属性
CAS 编号 |
116296-63-0 |
|---|---|
产品名称 |
Amycin A |
分子式 |
C62H105N3O21 |
分子量 |
1228.5 g/mol |
IUPAC 名称 |
1-[(E)-11-(3,5,9,11,13,17,27,29,31,40-decahydroxy-6,10,14,18,22,28-hexamethyl-19,35,37-trioxo-2,20,34,38-tetraoxatricyclo[31.8.1.03,39]dotetraconta-15,23,25-trien-21-yl)-9-methyldodec-4-enyl]-2-methylguanidine;propanedioic acid |
InChI |
InChI=1S/C59H101N3O17.C3H4O4/c1-34(18-14-12-10-11-13-17-25-62-58(60)61-9)26-38(5)55-37(4)19-15-16-20-45(64)39(6)49(68)28-42(63)27-43-29-44-30-51(70)56(77-54(73)32-53(72)76-43)59(75,79-44)33-52(71)36(3)22-23-46(65)40(7)50(69)31-48(67)35(2)21-24-47(66)41(8)57(74)78-55;4-2(5)1-3(6)7/h10-11,15-16,19-21,24,34-52,55-56,63-71,75H,12-14,17-18,22-23,25-33H2,1-9H3,(H3,60,61,62);1H2,(H,4,5)(H,6,7)/b11-10+,19-15?,20-16?,24-21?; |
InChI 键 |
BCCVNXUXNINSSO-UMZWVIILSA-N |
手性 SMILES |
CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC2CC3CC(C(C(O3)(CC1O)O)OC(=O)CC(=O)O2)O)O)O)C)O)C)C(C)CC(C)CCC/C=C/CCCNC(=NC)N)C)O)C)O)O)C)O.C(C(=O)O)C(=O)O |
SMILES |
CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC2CC3CC(C(C(O3)(CC1O)O)OC(=O)CC(=O)O2)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)C)O)O)C)O.C(C(=O)O)C(=O)O |
规范 SMILES |
CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC2CC3CC(C(C(O3)(CC1O)O)OC(=O)CC(=O)O2)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)C)O)O)C)O.C(C(=O)O)C(=O)O |
同义词 |
amycin A |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



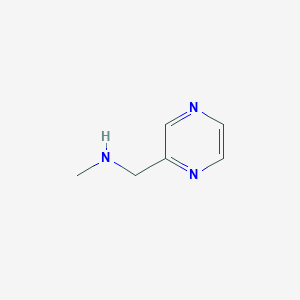
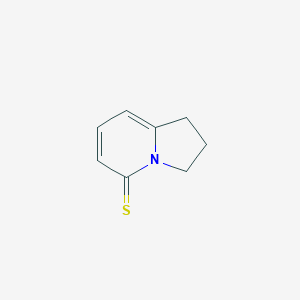
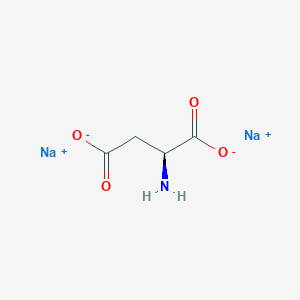
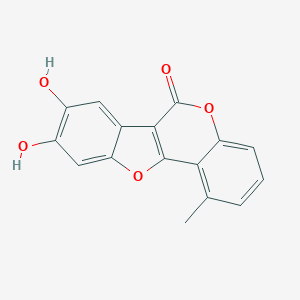
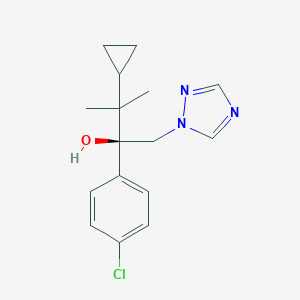
![1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene](/img/structure/B39095.png)
